1,3-Adamantanedicarboxylic acid

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Procure 1,3-Adamantanedicarboxylic acid (H₂ADC, ≥97% purity) for applications demanding predictable 1D linear coordination networks. Its rigid adamantane core ensures geometric fidelity, unlike flexible analogs, enabling reliable construction of molecular wires, anisotropic conductors, and high-temperature (up to 350°C) luminescent materials. Ideal for gas separation MOFs requiring interpenetrated architectures.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 39269-10-8
Cat. No. B120100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Adamantanedicarboxylic acid
CAS39269-10-8
Synonyms1,3-adamantanedicarboxylic acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O
InChIInChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)
InChIKeyPAVQGHWQOQZQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8): Rigid Aliphatic Dicarboxylic Acid for MOF and Coordination Polymer Synthesis


1,3-Adamantanedicarboxylic acid (H₂ADC) is a conformationally restricted aliphatic dicarboxylic acid featuring a diamondoid adamantane core with carboxyl groups positioned at the 1- and 3- bridgehead positions . This rigid, angular architecture provides a geometrically well-defined linker for constructing metal-organic frameworks (MOFs) and coordination polymers with predictable topologies [1]. The compound is commercially available as a white to light yellow crystalline solid with a typical purity of ≥97% (GC/T) [2], and is valued in materials science as a monomer for high-performance polymers and self-assembled structures .

Why 1,3-Adamantanedicarboxylic Acid Cannot Be Substituted with 1,3-Adamantanediacetic Acid or Other Flexible Dicarboxylates in Structural Applications


The geometric rigidity of 1,3-adamantanedicarboxylic acid (H₂ADC) fundamentally alters supramolecular assembly compared to its more flexible homolog, 1,3-adamantanediacetic acid (H₂ADA), which contains an additional methylene spacer in each arm [1]. This conformational constraint directly dictates the dimensionality and topology of the resulting coordination networks: while H₂ADC favors linear chain structures, H₂ADA promotes rhomboidal or interpenetrated frameworks under identical synthetic conditions [2]. Substituting H₂ADC with a more flexible dicarboxylate therefore yields a different material with altered porosity, stability, and functional properties, precluding simple interchange in applications requiring precise structural control.

Quantitative Differentiation of 1,3-Adamantanedicarboxylic Acid: Comparative Evidence for Informed Procurement


Rigid H₂ADC Forms Linear Chains vs. Rhomboidal Networks with Flexible H₂ADA in Cu(II) Paddle-Wheel MOFs

In a direct head-to-head comparison under identical hydrothermal conditions, Cu(II) paddle-wheel secondary building units linked by rigid 1,3-adamantanedicarboxylate (1,3-adc) formed a one-dimensional linear chain structure (compound 1), whereas substitution with flexible 1,3-adamantanediacetate (1,3-ada) yielded a two-dimensional rhomboidal net (compound 2) [1]. This topological divergence arises from the additional methylene spacers in 1,3-ada, which introduce conformational degrees of freedom absent in the rigid 1,3-adc scaffold.

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Lanthanide Coordination Polymers with H₂ADC Exhibit Thermal Stability up to 350 °C

Thermogravimetric analysis (TGA) of two isostructural lanthanide coordination polymers, [Ln(adc)(Hadc)(H₂O)₃]·H₂O (Ln = Er and Tm), synthesized from H₂ADC, revealed that both materials remain stable with negligible mass loss up to 350 °C [1]. This high thermal stability is attributable to the robust adamantane core, which imparts rigidity and resistance to thermal decomposition compared to more flexible aliphatic dicarboxylates that typically degrade at lower temperatures.

Thermal Stability Lanthanide Complexes Coordination Polymers

H₂ADC Lacks Methylene Spacers, Resulting in Higher Rotational Barrier and Reduced Conformational Flexibility vs. H₂ADA

The structural difference between H₂ADC and H₂ADA lies in the carboxylate attachment: H₂ADC has carboxyl groups directly bonded to the adamantane bridgehead carbons (C1 and C3), while H₂ADA contains -CH₂-COOH arms that introduce two additional methylene spacers [1]. This absence of spacers in H₂ADC eliminates the rotational freedom about the C-C bond adjacent to the carboxylate, resulting in a significantly higher rotational barrier and a fixed angular geometry of approximately 109° between the two carboxylate binding vectors [2].

Conformational Analysis Molecular Rigidity Ligand Design

H₂ADC-Based Uranyl Complexes Display Distinct Photoluminescence Behavior Relative to H₂ADA Analogs

In a comparative study of uranyl ion complexes, seven homo- or heterometallic compounds were synthesized with either H₂ADC or H₂ADA under identical solvo-hydrothermal conditions [1]. All complexes, except one H₂ADA-based species (compound 6), exhibited solid-state emission spectra with the characteristic uranyl vibronic fine structure; however, photoluminescence quantum yields were consistently low across both ligand series [1]. The non-luminescent complex 6 ([UO₂(ADA)₂Ni(R,S-Me₆cyclam)]) demonstrates that even subtle ligand flexibility differences can quench emission in specific coordination environments.

Uranyl Complexes Photoluminescence Actinide Chemistry

Commercial Purity Specifications for H₂ADC: ≥97% (GC/T) with Defined Solubility in Hot Methanol

According to commercial technical datasheets, 1,3-adamantanedicarboxylic acid is supplied with a minimum purity of 97.0% by both gas chromatography (GC) and neutralization titration (T) [1]. The compound exhibits 'very faint turbidity' when dissolved in hot methanol [1], and is sparingly soluble in DMSO with slight solubility in methanol upon heating [2]. This limited solubility profile, characteristic of the rigid, hydrophobic adamantane core, contrasts with more soluble flexible dicarboxylates and must be considered during synthetic planning.

Procurement Specifications Quality Control Solubility Profile

Rigid H₂ADC Linker Yields 2-Fold Interpenetrated Layers with Ni(II) vs. Double-Helix Chains with Flexible H₂ADA

When Ni(II) was employed as the metal center with 4,4′-bipyridine as a co-ligand, the use of rigid 1,3-adc resulted in a 2-fold interpenetrated layered structure (compound 7), whereas the flexible 1,3-ada under analogous conditions produced a layered architecture featuring double-helix metal-dicarboxylate chains (compounds 5 and 6) [1]. The interpenetration observed with H₂ADC is a direct consequence of the rigid linker geometry, which forces the network to interweave to fill space efficiently.

Nickel Complexes Interpenetration Coordination Polymer Topology

High-Value Application Scenarios for 1,3-Adamantanedicarboxylic Acid Based on Quantified Differentiation


Rational Design of 1D Coordination Polymers with Predictable Linear Chain Topology

Researchers seeking to construct one-dimensional coordination polymers with precisely controlled linear geometry should select 1,3-adamantanedicarboxylic acid (H₂ADC) over its flexible analog, 1,3-adamantanediacetic acid (H₂ADA). As demonstrated in head-to-head comparisons with Cu(II) paddle-wheel units, H₂ADC reliably forms 1D linear chains, whereas H₂ADA produces 2D rhomboidal nets under identical hydrothermal conditions [1]. This topological predictability is essential for applications in molecular wires, anisotropic conductors, and magnetic chain compounds where 1D connectivity is a prerequisite.

Synthesis of Thermally Robust Lanthanide Coordination Polymers for High-Temperature Luminescence Applications

For luminescent materials intended for operation in elevated temperature environments (e.g., high-temperature sensors or solid-state lighting), H₂ADC-based lanthanide coordination polymers offer a demonstrated thermal stability window up to 350 °C without significant mass loss [1]. This performance metric exceeds that of many coordination polymers constructed from flexible aliphatic linkers, which typically exhibit decomposition onset below 300 °C. The Er(III) and Tm(III) frameworks derived from H₂ADC display strong UV emissions via ligand-to-metal energy transfer, confirming that the rigid adamantane scaffold does not compromise photoluminescent performance [1].

Construction of Dense, Interpenetrated Metal-Organic Frameworks for Gas Separation and Storage

When designing MOFs for gas separation applications that benefit from reduced pore apertures and enhanced framework density, H₂ADC serves as a strategic linker to induce interpenetration. Direct comparative studies with Ni(II) and 4,4′-bipyridine co-ligand systems show that rigid H₂ADC promotes 2-fold interpenetrated layered architectures, whereas flexible H₂ADA yields non-interpenetrated double-helix structures [1]. Interpenetration is a proven strategy for tuning pore size to achieve molecular sieving effects and for improving framework stability under gas loading conditions [2].

Predictable Luminescent Actinide Frameworks for Optical Sensing

For research involving uranyl-based luminescent materials, H₂ADC provides a more reliable platform than H₂ADA due to its consistent emission behavior across all tested coordination environments. In a comparative study of seven uranyl complexes, all H₂ADC-derived compounds exhibited characteristic solid-state uranyl emission, whereas one H₂ADA complex was non-luminescent due to structural quenching effects [1]. This predictability makes H₂ADC the preferred ligand for developing actinide-containing sensors and optical materials where reproducible photophysical properties are required.

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